5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene
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Overview
Description
5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene: is a chemical compound with a unique structure that includes a cyclopropane ring fused to an indene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of an indene derivative. One common method is the reaction of indene with an appropriate vinyl halide under basic conditions to form the ethenyl group. The cyclopropane ring can be introduced through a Simmons-Smith reaction, which involves the reaction of the vinylindene with diiodomethane and a zinc-copper couple .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethenyl group or the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (e.g., Br₂), and nucleophilic substitutions can be carried out using organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated cyclopropane derivatives .
Scientific Research Applications
5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry: Research into its potential biological activities and interactions with biological targets is ongoing.
Environmental Science: Its derivatives are studied for their roles in environmental processes and as potential environmental contaminants
Mechanism of Action
The mechanism of action of 5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets through its reactive ethenyl and cyclopropane groups. These groups can participate in various chemical reactions, such as cycloadditions and ring-opening reactions, which can lead to the formation of new chemical bonds and structures. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1a,6,6a-Tetrahydrocycloprop[a]indene: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
5-Bromo-1,1a,6,6a-tetrahydrocycloprop[a]indene: Contains a bromine atom instead of an ethenyl group, leading to different reactivity and applications.
5-Substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles: These compounds have a similar ethenyl group but are part of a different chemical class with distinct properties and uses.
Uniqueness
The presence of both an ethenyl group and a cyclopropane ring fused to an indene system makes 5-Ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene unique. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
189763-26-6 |
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Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5-ethenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene |
InChI |
InChI=1S/C12H12/c1-2-8-4-3-5-10-11(8)6-9-7-12(9)10/h2-5,9,12H,1,6-7H2 |
InChI Key |
SMPNFBXRKAAWDX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2CC3CC3C2=CC=C1 |
Origin of Product |
United States |
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